molecular formula C10H9ClO3 B3270391 Methyl 4-(2-chloroacetyl)benzoate CAS No. 52540-22-4

Methyl 4-(2-chloroacetyl)benzoate

Cat. No. B3270391
CAS RN: 52540-22-4
M. Wt: 212.63 g/mol
InChI Key: LFGRGJFMWACNLR-UHFFFAOYSA-N
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Description

Methyl 4-(2-chloroacetyl)benzoate is a chemical compound with the molecular formula C10H9ClO3 and a molecular weight of 212.63 . It is a derivative of benzoic acid, specifically an ester, where the hydrogen of the carboxylic acid group is replaced by a methyl group .


Physical And Chemical Properties Analysis

This compound has a melting point of 148-150°C . Its density and boiling point are predicted to be 1.248±0.06 g/cm3 and 339.2±22.0°C respectively . It’s important to note that these are predicted values and may vary under different conditions.

Scientific Research Applications

Synthesis and Derivative Formation

Methyl 4-(2-chloroacetyl)benzoate is a key component in synthesizing various derivatives with potential applications. For instance, it acts as a precursor in the synthesis of quinazolin-4-one derivatives. This process involves multiple steps beginning from anthranilic acid and leading to different hydrazone derivatives (AL-ALAAF & Al-iraqi, 2021).

Intermediate in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmacological agents. For example, it is used in producing Tianeptine, an antidepressant. The synthesis path involves reactions like diazotization, esterification, and chlorination, making it viable for industrial-scale production (Jian-she, 2009).

In Sugar Chemistry

This compound is utilized in the sugar chemistry field, specifically in the synthesis of forosamine, a sugar derivative. This application involves a series of complex reactions including allylic amination and debromination, showcasing its versatility in chemical synthesis (Baer & Hanna, 1981).

Analytical Chemistry

In analytical chemistry, it is used for determining phenol compounds in waste water using 4-aminoantipyrine spectrometry. This application highlights its role in environmental monitoring and pollution assessment (森田 & 中村, 2010).

Chemosensor Development

It's involved in the development of chemosensors, particularly for fluoride sensing. This is due to its ability to undergo color changes and optical shifts upon interaction with fluoride ions, making it valuable in environmental and clinical diagnostics (Ma et al., 2013).

Photophysical Properties

This compound derivatives exhibit unique photophysical properties, useful in understanding light-matter interactions. Studies on derivatives like methyl salicylate explore their absorption spectra and emission characteristics, contributing to fields like photonics and material science (Yoon et al., 2019).

properties

IUPAC Name

methyl 4-(2-chloroacetyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGRGJFMWACNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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